Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone
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Overview
Description
Pyridin-4-yl(2,7-diazaspiro[44]nonan-2-yl)methanone is a complex organic compound characterized by its unique structure, which includes a pyridine ring and a spirocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone typically involves multi-step organic reactions. One common approach is the reaction of pyridine-4-carboxaldehyde with 2,7-diazaspiro[4.4]nonane under specific conditions, such as the presence of a reducing agent and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, influencing biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Pyridin-2-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone
Pyridin-3-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone
Uniqueness: Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
2,7-diazaspiro[4.4]nonan-2-yl(pyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-12(11-1-5-14-6-2-11)16-8-4-13(10-16)3-7-15-9-13/h1-2,5-6,15H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXASDHZRGXCJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(C2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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